N-Phenethyl-2-(3-phenylpropoxy)aniline
Description
N-Phenethyl-2-(3-phenylpropoxy)aniline is a substituted aniline derivative characterized by a phenethyl group (C₆H₅CH₂CH₂–) attached to the nitrogen atom and a 3-phenylpropoxy (–OCH₂CH₂C₆H₅) substituent at the ortho position of the aromatic amine. These compounds share the 3-phenylpropoxy-aniline backbone, which is often associated with biological activity, including antitumor and analgesic properties .
The phenethyl group likely enhances lipophilicity and receptor-binding affinity, as seen in related opioid receptor ligands (). The 3-phenylpropoxy chain may contribute to conformational flexibility, influencing interactions with biological targets .
Properties
IUPAC Name |
N-(2-phenylethyl)-2-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-3-10-20(11-4-1)14-9-19-25-23-16-8-7-15-22(23)24-18-17-21-12-5-2-6-13-21/h1-8,10-13,15-16,24H,9,14,17-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPABZHIOTYRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC=C2NCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
N-Phenethyl-2-(3-phenylpropoxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
N-Phenethyl-2-(3-phenylpropoxy)aniline serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, facilitating the development of new chemical entities with tailored properties.
2. Reagent in Chemical Reactions:
The compound acts as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its phenoxy and aniline moieties enable diverse reactivity patterns, making it suitable for synthesizing derivatives with specific functionalities.
Biological Applications
1. Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
2. Anticancer Properties:
Preliminary investigations into the compound's anticancer activity have demonstrated promising results. It appears to inhibit the proliferation of certain cancer cell lines, indicating its potential as a lead compound in cancer therapeutics.
Medicinal Applications
1. Therapeutic Agent Exploration:
Due to its unique structure, this compound is being explored for its therapeutic potential. Its interactions with biological targets may lead to the development of novel drugs for treating inflammatory diseases and other health conditions.
2. Proteomics Research:
The compound is utilized in proteomics research as a biochemical tool for studying protein interactions and functions. Its ability to modulate specific pathways makes it valuable for understanding complex biological systems.
Industrial Applications
1. Specialty Chemicals Development:
In industrial settings, this compound is employed in the formulation of specialty chemicals. Its unique properties contribute to the development of materials with enhanced performance characteristics.
2. Material Science:
The compound's structural features allow it to be integrated into new materials, potentially leading to advancements in polymer science and nanotechnology.
Case Studies
Comparison with Similar Compounds
N,N-Dimethyl-2-(3-phenylpropoxy)ethanamine (Compound 3)
- Structure : Features a dimethylamine group instead of the phenethyl-aniline moiety.
- Synthesis: Prepared via NaH-mediated coupling of chloroethylamine with 3-phenylpropanol (40% yield) .
- Activity: Not explicitly reported, but tertiary amines often exhibit central nervous system activity.
N-(3-Methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine
5-Chloro-2-(3-phenylpropoxy)aniline
- Structure : Chlorine substitution at the 5-position of the aniline ring.
- Properties : Molecular weight = 261.75 g/mol; boiling point = 423°C; logP = 4.62 (indicating high lipophilicity) .
- Comparison: The electron-withdrawing chlorine atom increases metabolic stability and may enhance receptor-binding specificity compared to the non-halogenated parent compound.
Pharmacological Potential
- Antitumor Activity: Quinoline derivatives with 3-phenylpropoxy groups (e.g., ) show superior activity over aniline-based analogs, highlighting the importance of planar heterocyclic cores .
- Analgesic Potential: Propargylamine analogs () exhibit biological activity, suggesting that the phenethyl group in N-Phenethyl-2-(3-phenylpropoxy)aniline could modulate opioid receptor interactions .
Biological Activity
N-Phenethyl-2-(3-phenylpropoxy)aniline is a compound of significant interest in biochemical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a phenethyl group and a phenylpropoxy moiety. This structural configuration is believed to facilitate interactions with various biological targets, enhancing its potential therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the phenoxyethyl and phenylpropoxy groups may enhance binding affinity to these targets, leading to modulation of key biological pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines. This effect is likely mediated through the activation of caspase pathways and the modulation of oncogenic signaling cascades.
Case Studies
-
Antimicrobial Activity :
- In a study examining the efficacy of various compounds against Escherichia coli and Staphylococcus aureus, this compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
-
Anticancer Activity :
- A recent investigation into the effects of this compound on human breast cancer cell lines revealed that it significantly inhibited cell proliferation and induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with this compound .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Moderate | High | Effective against multiple cancer cell lines |
| N-Phenethyl-2-(3-phenylpropoxy)benzamide | Low | Moderate | Less effective in inducing apoptosis |
| N-Phenethyl-2-(3-phenylpropoxy)phenol | High | Low | Strong antimicrobial but weak anticancer effects |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-Phenethyl-2-(3-phenylpropoxy)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of 4-(3-phenylpropoxy)aniline with phenethyl halides under basic conditions (e.g., NaH in THF) is a common approach . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (50–80°C) improves yields (reported 40–64% in similar syntheses). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structurally similar aniline derivatives?
- Methodological Answer: Key NMR features include:
- ¹H-NMR : A triplet at δ ~3.8–4.0 ppm for the –OCH2– group, aromatic protons split into distinct patterns due to substitution (e.g., para- vs. ortho-effects), and phenethyl group protons (δ ~2.7–3.0 ppm for –CH2– adjacent to nitrogen) .
- MS : A molecular ion peak at m/z ~332 [M+H]⁺ (exact mass depends on substituents). Fragmentation patterns (e.g., loss of phenethyl or propoxy groups) aid structural confirmation .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer: Stability studies recommend storage in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the aniline moiety. Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC monitoring reveal decomposition products like quinones or dimerized species .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic transformations?
- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model electron density distribution, highlighting nucleophilic sites (e.g., NH₂ group) and steric hindrance from the phenethyl substituent. Transition state analysis predicts regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What mechanistic insights explain contradictory degradation rates of aniline derivatives in photocatalytic systems?
- Methodological Answer: Conflicting degradation rates (e.g., MnFe₂O₄/Zn₂SiO₄ vs. TiO₂ catalysts) arise from differences in bandgap energy (UV-vis absorption) and hydroxyl radical generation. Box-Behnken experimental designs optimize variables like pH, catalyst loading, and light intensity. LC-MS identifies intermediates (e.g., nitroso or azo compounds) to map degradation pathways .
Q. How do steric and electronic effects of the phenethyl group influence binding affinity in receptor-targeted studies?
- Methodological Answer: Competitive binding assays (e.g., fluorescence polarization) using modified analogs (e.g., without the phenethyl group) quantify contributions of steric bulk to receptor interactions. Molecular docking (AutoDock Vina) visualizes binding pockets, showing reduced affinity when bulky substituents disrupt π-π stacking or hydrogen bonding .
Methodological Challenges and Data Interpretation
Q. What strategies resolve discrepancies in reported synthetic yields for N-substituted aniline derivatives?
- Reagent purity : Use freshly distilled solvents (e.g., THF) to avoid peroxide interference.
- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in arylations.
- In situ monitoring : FT-IR tracks reaction progress (e.g., disappearance of NH₂ peaks) .
Q. How can adsorption studies (e.g., Freundlich isotherms) guide purification of this compound from reaction mixtures?
- Methodological Answer: Macroporous resins (e.g., NKA-II) with high affinity for aromatic amines (Freundlich constant K ~2.1 L/g) selectively adsorb the target compound. Breakthrough curves from dynamic adsorption experiments (flow rate ~2 BV/h) inform column scaling for industrial applications .
Safety and Regulatory Considerations
Q. What occupational exposure limits (OELs) apply to handling this compound, given its structural similarity to carcinogenic aniline derivatives?
- Methodological Answer: While specific OELs for this compound are undefined, analogs like o-toluidine (0.1 ppm, OSHA) guide risk mitigation. Use fume hoods, PPE (nitrile gloves), and biomonitoring (urinary 4-aminobiphenyl) for lab personnel. REACH restrictions on persistent aniline derivatives mandate alternatives assessment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
